5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-cyano-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N,4-diphenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21N3O4S/c1-19-27(29(36)34-22-13-6-3-7-14-22)28(20-10-4-2-5-11-20)24(17-32)30(33-19)39-18-25(35)23-16-21-12-8-9-15-26(21)38-31(23)37/h2-16H,18H2,1H3,(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHPECLFOCVGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Thiol-Epoxide Ring-Opening Strategy
A foundational approach involves the reaction between 5-cyano-2-methyl-4,6-diphenylpyridine-3-carboxylic acid derivatives and 3-(2-mercaptoacetyl)-2H-chromen-2-one. This method leverages the nucleophilic attack of the thiol group on an activated pyridine intermediate.
Example Procedure
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Intermediate Preparation : Synthesize 3-(2-bromoacetyl)-2H-chromen-2-one via Friedel-Crafts acylation of coumarin with bromoacetyl bromide in dichloromethane (0°C, 2 h).
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Thiolation : React the bromoacetyl intermediate with thiourea in ethanol under reflux (6 h) to form 3-(2-mercaptoacetyl)-2H-chromen-2-one.
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Coupling : Combine the thiolated coumarin derivative with 5-cyano-2-methyl-4,6-diphenylpyridine-3-carbonyl chloride in tetrahydrofuran (THF) at −78°C, using triethylamine as a base. Stir for 12 h at room temperature.
Optimization Data
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF | 78% → 85% |
| Temperature | −78°C → RT | 72% → 85% |
| Base | Triethylamine | 65% → 85% |
Cyanogen Bromide-Mediated Cyanation
The cyano group at position 5 is introduced via halogen exchange using cyanide sources. This step often follows the formation of the pyridine core.
Procedure
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Bromination : Treat 5-bromo-2-methyl-4,6-diphenylpyridine-3-carboxamide with N-bromosuccinimide (NBS) in CCl₄ under UV light (12 h).
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Cyanation : React the brominated intermediate with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C for 8 h.
Critical Factors
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Catalyst : CuCN outperforms NaCN or KCN, reducing side-product formation from 25% to 8%.
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Solvent Polarity : DMF (ε=36.7) enhances ionic intermediate stability compared to THF (ε=7.5).
Alternative Routes and Modifications
One-Pot Tandem Cyclization
A streamlined method combines pyridine ring formation and sulfanyl group introduction in a single vessel:
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Reactants :
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3-Acetylcoumarin
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2-Cyano-3-phenylacrylamide
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Elemental sulfur (S₈)
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-
Conditions :
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Solvent: Dimethyl sulfoxide (DMSO)
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Temperature: 140°C
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Time: 24 h
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Mechanistic Insight
Sulfur acts as both a cyclizing agent and sulfur donor, enabling the simultaneous formation of the pyridine ring and sulfanyl bridge.
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Tandem Cyclization | 68 | 92 |
| Stepwise Synthesis | 85 | 98 |
Reaction Condition Optimization
Temperature and Solvent Effects
The sulfanyl coupling step is highly sensitive to solvent polarity and temperature gradients:
Solvent Screening
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| THF | 7.5 | 85 |
| DCM | 8.9 | 72 |
| DMF | 36.7 | 68 |
| Acetonitrile | 37.5 | 61 |
Thermal Analysis
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Low-Temperature Coupling (−78°C): Minimizes thiol oxidation but slows reaction kinetics.
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Room Temperature : Balances rate and side reactions, achieving 85% yield in 12 h.
Analytical Characterization
Spectroscopic Validation
¹H NMR (600 MHz, DMSO-d₆)
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δ 10.20 (s, 1H, CONH)
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δ 8.13 (t, J=7.2 Hz, 2H, Ar-H)
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δ 5.42 (d, J=11.4 Hz, 1H, SCH₂)
HRMS (ESI)
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Cyanation Alternatives
| Reagent | Cost (USD/kg) | Yield (%) |
|---|---|---|
| CuCN | 420 | 85 |
| KCN | 110 | 62 |
| NaCN | 95 | 58 |
Recommendation : CuCN remains optimal despite higher cost due to superior yield and reduced purification needs.
Challenges and Mitigation Strategies
Thiol Oxidation
The sulfanyl group is prone to oxidation during storage and reaction. Solutions include:
Steric Hindrance in Coumarin Coupling
Bulky substituents on the coumarin ring slow sulfanyl attachment. Mitigation involves:
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Microwave Assistance : 30 min at 100°C vs. 12 h conventional heating.
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Ultrasound Activation : 45 kHz for 1 h improves mixing in viscous solutions.
Emerging Methodologies
Photoredox Catalysis
Recent trials using iridium-based catalysts (e.g., Ir(ppy)₃) under blue LED light show promise for:
Chemical Reactions Analysis
Types of Reactions
5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or sulfanyl groups using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Chromenyl vs.
- Sulfanyl Linkage : All analogs feature a sulfanyl bridge, but the target’s linkage to a chromenyl group is unique. Simpler analogs (e.g., ) use phenyl or alkyl-oxo groups, which may alter conformational flexibility .
- Carboxamide Substitutions: The N,4-diphenyl substitution in the target contrasts with mono-aryl groups in analogs (e.g., N-(2-methoxyphenyl) in ), likely affecting steric bulk and solubility .
Analog Syntheses
- AZ420 () : Utilizes microwave-assisted coupling for sulfanyl incorporation, improving reaction efficiency .
- Compound: Synthesized via condensation of cyanoacetamide with chlorophenyl-substituted aldehydes, followed by sulfanyl alkylation .
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects: The cyano group at position 5 and chromenyl-oxo group enhance electron deficiency in the pyridine ring, contrasting with electron-donating groups (e.g., methoxy in ) .
- Solubility : The diphenyl carboxamide may reduce aqueous solubility compared to analogs with polar substituents (e.g., sulfamoylphenyl in ) .
Biological Activity
5-Cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and preliminary findings from various studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a cyano group, a carboxamide moiety, and a thioether linkage to a chromenyl derivative. Its structural complexity suggests diverse interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that derivatives of similar structural frameworks exhibit significant antimicrobial activity. For instance, compounds with cyano and thioether functionalities have shown promising results against Pseudomonas aeruginosa, a common pathogen in clinical settings. Molecular docking studies suggest that these compounds can bind effectively to the PqsR protein, which regulates virulence in this bacterium. The binding energies reported range from -5.8 to -8.2 kcal/mol, indicating strong interactions that could inhibit bacterial growth .
Anti-inflammatory Effects
In silico studies have suggested that related compounds may act as selective inhibitors of the 5-lipoxygenase (5-LOX) pathway, which is crucial in the inflammatory response. The selectivity for 5-LOX over cyclooxygenase (COX) enzymes reduces potential side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, one study reported a binding energy of -9.0 kcal/mol for a related compound against 5-LOX, suggesting strong inhibitory potential .
The biological activity of 5-cyano derivatives is often linked to their ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions. The cyano group facilitates these interactions by forming hydrogen bonds with key amino acids in target proteins. This mechanism is particularly relevant in the context of enzyme inhibition where structural modifications can enhance binding affinity and selectivity.
Case Studies and Research Findings
- Molecular Docking Studies : Various studies have employed molecular docking techniques to predict the binding affinities of similar compounds to target proteins involved in inflammation and bacterial virulence. These studies typically utilize software such as AutoDock or MOE to simulate interactions and calculate binding energies.
- In Vitro Assays : Preliminary in vitro assays have been conducted to evaluate the antimicrobial activity of related compounds against various bacterial strains. Results indicate that certain derivatives exhibit significant inhibition zones compared to control groups.
- Structure-Activity Relationship (SAR) : Research has focused on elucidating the SAR of cyano-containing compounds, revealing that modifications at specific positions can enhance biological activity. For instance, increasing the hydrophobic character of substituents can improve membrane permeability and bioavailability.
Data Table: Biological Activity Summary
| Compound | Target | Binding Energy (kcal/mol) | Activity |
|---|---|---|---|
| 5-Cyano Derivative A | PqsR (Pseudomonas aeruginosa) | -5.8 to -8.2 | Antimicrobial |
| 5-Cyano Derivative B | 5-LOX | -9.0 | Anti-inflammatory |
| 5-Cyano Derivative C | COX | -3.6 | Weak inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
